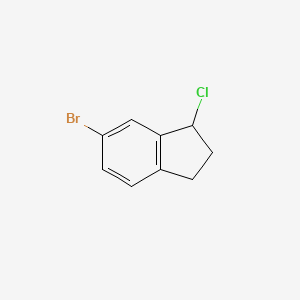

6-Bromo-1-chloro-2,3-dihydro-1H-indene

CAS No.: 371251-08-0

Cat. No.: VC18771053

Molecular Formula: C9H8BrCl

Molecular Weight: 231.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 371251-08-0 |

|---|---|

| Molecular Formula | C9H8BrCl |

| Molecular Weight | 231.51 g/mol |

| IUPAC Name | 6-bromo-1-chloro-2,3-dihydro-1H-indene |

| Standard InChI | InChI=1S/C9H8BrCl/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2 |

| Standard InChI Key | YAJBOCLEVXDXBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1Cl)C=C(C=C2)Br |

Introduction

Structural Characteristics and Isomeric Considerations

Molecular Architecture

6-Bromo-1-chloro-2,3-dihydro-1H-indene (C₉H₈BrCl) features a bicyclic framework comprising a fused benzene ring and a partially saturated cyclopentane ring. The bromine and chlorine substituents occupy positions 6 and 1, respectively, on the indene backbone. This substitution pattern distinguishes it from the well-documented isomers 1-bromo-6-chloro-2,3-dihydro-1H-indene (CAS 939793-57-4) and 5-bromo-1-chloro-2,3-dihydro-1H-indene (CAS 158330-91-7) .

Comparative Isomer Properties

The spatial arrangement of halogens significantly influences electronic distribution and steric interactions. In the 6-bromo-1-chloro isomer, the larger bromine atom at position 6 may induce greater steric hindrance compared to its positional counterparts, potentially affecting reactivity in substitution reactions .

Synthetic Methodologies

Halogenation Strategies

While direct synthesis protocols for 6-bromo-1-chloro-2,3-dihydro-1H-indene remain unreported, analogous routes for its isomers suggest feasible pathways:

-

Electrophilic Aromatic Substitution: Sequential halogenation of 2,3-dihydro-1H-indene using Lewis acid catalysts (e.g., FeCl₃) under controlled temperatures .

-

Directed Metallation: Utilizing lithium-halogen exchange reactions to achieve regioselective bromination/chlorination, though this requires protecting group strategies to avoid overhalogenation .

Critical Reaction Parameters

-

Temperature Control: Maintaining reactions below 0°C prevents polyhalogenation byproducts .

-

Solvent Selection: Dichloromethane and tetrahydrofuran optimize solubility while minimizing side reactions .

-

Purification Techniques: Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >95% purity for halogenated indenes .

Physicochemical Profile

Spectroscopic Signatures

Predicted analytical data for 6-bromo-1-chloro-2,3-dihydro-1H-indene based on isomer comparisons:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 7.15 (d, J=8.2 Hz, H-5), 7.08 (s, H-4), 3.12 (m, H-2/H-3), 2.75 (m, H-1) .

-

¹³C NMR: 145.2 (C-6-Br), 132.8 (C-1-Cl), 128.4-125.3 (aromatic carbons), 38.5/35.2 (dihydro carbons) .

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume